molecular formula C₁₀H₁₂FN B1142531 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 324558-64-7

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B1142531
CAS RN: 324558-64-7
M. Wt: 165.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives has been explored through various chemical routes. One notable method involves the nitration of tetrahydro-1H-3-benzazepine to yield corresponding 7-nitro derivatives, which can be further transformed by classical procedures into the target compound (Pecherer, Sunbury, & Brossi, 1971). Additionally, a practical synthesis method for related benzazepine derivatives emphasizes the efficiency of synthesizing such compounds, providing a foundation for creating 7-fluoro analogs (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of 7-fluoro analogs of benzazepine has been studied, revealing that they are isomorphous but not strictly isostructural, indicating slight differences in unit-cell dimensions and molecular conformations (Acosta et al., 2009). These structural variations significantly impact the compound's intermolecular interactions and overall crystal structure.

Chemical Reactions and Properties

The chemical reactivity of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine includes its participation in various chemical reactions, such as its role in the synthesis of NMDA and σ1 receptor antagonists, where specific modifications at the 1-, 3-, and 7-positions of the benzazepine ring were explored for medicinal chemistry applications (Thum et al., 2019).

Physical Properties Analysis

The physical properties of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies have shown variations in these properties due to minor alterations in peripheral substituents, highlighting the delicate balance between molecular structure and physical properties (Blanco et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents and conditions, are pivotal for understanding the compound's potential applications and interactions. The synthesis and evaluation of derivatives, for instance, provide insights into the selectivity and efficiency of these compounds as inhibitors or agonists for specific receptors, showcasing their chemical versatility and potential therapeutic applications (Smith et al., 2008).

Scientific Research Applications

  • Structural Studies:

    • Blanco et al. (2012) studied the isomorphism and isostructurality of 7-fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, revealing insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Blanco, Palma, Cobo, & Glidewell, 2012).
  • Potential for Antipsychotic Agents:

    • Howard (2005) discussed arylsulfonyl substituted 3-benzazepines, including a 7-fluoro derivative, as potential antipsychotic agents for treating schizophrenia and other CNS disorders (Howard, 2005).
  • Antiparasitic Activity:

    • Macías et al. (2016) explored the antiparasitic potential of 7-fluoro-cis-2-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, among others, for the treatment of chagas disease and leishmaniasis (Macías, Acosta, Sanabria, Palma, Roussel, Gauthier, & Suescun, 2016).
  • Dopaminergic Activity:

    • Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines, which included 7-fluoro derivatives, and evaluated them for potential neuroleptic activity, indicating their role in CNS disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
  • Radiotracer Development:

    • Mukherjee, Yang, and Perry (1993) reported on the development of fluorinated derivatives of benzazepines for imaging dopamine D1 receptors in positron emission tomography, showcasing its potential in diagnostic imaging (Mukherjee, Yang, & Perry, 1993).
  • NMDA and σ1 Receptor Antagonists:

Mechanism of Action

Target of Action

The primary targets of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine are the 11β-HSD and 5-HT Receptor . The 11β-HSD is involved in the metabolism of glucocorticoids, while the 5-HT receptor is a type of serotonin receptor.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, it can act as an inhibitor for 11β-HSD , potentially reducing the activity of this enzyme

Biochemical Pathways

The compound’s interaction with 11β-HSD and the 5-HT receptor can affect various biochemical pathways. For example, inhibition of 11β-HSD can impact glucocorticoid metabolism, potentially affecting processes such as inflammation and immune response. Interaction with the 5-HT receptor can influence serotonin signaling, which plays a role in mood regulation and other neurological functions .

Pharmacokinetics

Its interaction with endogenous metabolites suggests it may be metabolized in the body

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, inhibition of 11β-HSD could lead to changes in glucocorticoid levels, potentially affecting immune response and inflammation. Interaction with the 5-HT receptor could influence serotonin signaling, potentially impacting mood and other neurological functions .

properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMCTOVONAMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

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